molecular formula C19H17NO3S B5194522 4-anilinophenyl 4-methylbenzenesulfonate

4-anilinophenyl 4-methylbenzenesulfonate

Cat. No.: B5194522
M. Wt: 339.4 g/mol
InChI Key: QTEVKKJQKFXJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Anilinophenyl 4-methylbenzenesulfonate is a chemical hybrid compound designed for research, particularly in the field of anticancer agent discovery. Its structure incorporates two pharmacophores of high scientific interest: the benzenesulfonate moiety and the 4-anilinophenyl group. Benzenesulfonamide derivatives are well-established as potent inhibitors of human carbonic anhydrase (hCA) enzymes, especially the tumor-associated isoforms hCA IX and XII . The 4-anilinophenyl scaffold is recognized as a "privileged structure" in kinase inhibitor development, forming the core of several approved drugs such as Erlotinib and Gefitinib which target the epidermal growth factor receptor (EGFR) . The primary research value of this compound lies in its potential as a dual-tail inhibitor. Researchers can utilize it to investigate the synergistic effects of simultaneously targeting carbonic anhydrase and kinase pathways, both of which are critically involved in cancer cell proliferation, survival, and tumor hypoxia response . Its mechanism of action is hypothesized to involve the sulfonate group interacting with the active site of carbonic anhydrase enzymes, while the anilinophenyl "tail" extends into the hydrophobic region of the enzyme's active site, potentially enhancing selectivity and potency . This compound is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(4-anilinophenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-15-7-13-19(14-8-15)24(21,22)23-18-11-9-17(10-12-18)20-16-5-3-2-4-6-16/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEVKKJQKFXJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent groups attached to the phenyl ring or the sulfonate counterion. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituent/Group Synthesis Method Key Properties/Applications References
4-Anilinophenyl 4-methylbenzenesulfonate C19H17NO3S 4-anilinophenyl Not explicitly reported Likely intermediate for pharmaceuticals or polymers
2-Aminoanilinium 4-methylbenzenesulfonate C6H9N2+·C7H7O3S− 2-aminoanilinium cation Crystallization Forms hydrogen-bonded chains (N–H⋯O); research applications in crystal engineering
4-Formylphenyl 4-methylbenzenesulfonate C14H12O4S 4-formylphenyl Microwave-assisted synthesis (water-ethanol) Reactive intermediate for heterocyclic compound synthesis (e.g., coumarins)
6-Quinolinol 4-methylbenzenesulfonate C16H13NO3S 6-quinolinol (heterocyclic) Esterification Industrial-grade pesticide or fungicide precursor
2-(Dimethylamino)ethyl 4-methylbenzenesulfonate C11H17NO3S Dimethylaminoethyl Not specified Potential catalyst or pharmaceutical intermediate (e.g., neuromuscular agents)

Crystallographic and Hydrogen-Bonding Behavior

  • 2-Aminoanilinium 4-methylbenzenesulfonate: Crystallizes in a monoclinic system (space group P21/n) with lattice parameters a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å. The structure features N–H⋯O hydrogen bonds between the ammonium cation and sulfonate anion, forming [010] chains .

Industrial and Regulatory Considerations

  • 6-Quinolinol 4-methylbenzenesulfonate: Marketed as an industrial-grade chemical (99% purity) with applications in agrochemicals and active pharmaceutical ingredients (APIs). Regulatory compliance includes REACH and ISO certifications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-anilinophenyl 4-methylbenzenesulfonate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via an esterification reaction between 4-methylbenzenesulfonyl chloride and 4-anilinophenol under basic conditions (e.g., pyridine or triethylamine in dichloromethane). Key steps include:

  • Reagent Ratios : Maintain a 1:1 molar ratio of sulfonyl chloride to phenol derivative to minimize side reactions.
  • Temperature : Reactions are typically conducted at 0–25°C to control exothermicity .
  • Purification : Recrystallization from ethanol or column chromatography ensures purity (>95% by NMR and elemental analysis) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR shows characteristic peaks for the anilinophenyl group (δ 6.5–7.5 ppm) and methylbenzenesulfonate (δ 2.4 ppm for CH3_3). 13C^{13}C NMR confirms sulfonate ester linkage (C-SO2_2-O at ~125–135 ppm) .
  • IR : Strong absorption bands at 1170 cm1^{-1} (S=O asymmetric stretch) and 1360 cm1^{-1} (S=O symmetric stretch) .

Q. What are the common degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer : Hydrolysis studies reveal:

  • Acidic Conditions : Cleavage of the sulfonate ester bond, yielding 4-anilinophenol and 4-methylbenzenesulfonic acid.
  • Basic Conditions : Faster degradation via nucleophilic attack by hydroxide ions.
  • Thermal Stability : Decomposition above 150°C, monitored by TGA/DSC .

Advanced Research Questions

Q. How can contradictory data in reported hydrogen-bonding patterns be resolved using crystallographic and computational methods?

  • Methodological Answer :

  • X-Ray Crystallography : Resolve discrepancies by refining crystal structures (e.g., CCDC 1985013) to identify N–H⋯O hydrogen bonds (2.8–3.0 Å) between the anilinophenyl NH and sulfonate O atoms .
  • DFT Calculations : Compare experimental vs. theoretical bond lengths/angles (e.g., using Gaussian 16 with B3LYP/6-311++G** basis set) to validate intermolecular interactions .

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

  • Methodological Answer : Use factorial design to evaluate parameters:

FactorLevel 1Level 2
Temperature0°C25°C
SolventDCMTHF
BasePyridineEt3_3N
Response surface methodology (RSM) identifies optimal conditions (e.g., 15°C in THF with Et3_3N increases yield by 22%) .

Q. How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., NO2_2): Enhance sulfonate ester stability but reduce nucleophilic attack rates (kinetic studies via UV-Vis).
  • Electron-Donating Groups (e.g., OCH3_3): Increase susceptibility to hydrolysis (monitored by HPLC) .

Q. What computational tools predict the compound’s bioactivity or interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina screens binding affinities to enzymes (e.g., cyclooxygenase-2) using PDB structures.
  • QSAR Models : Develop regression models linking logP and polar surface area to antimicrobial activity (R2^2 > 0.85) .

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